molecular formula C12H10N4OS B2364550 6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-32-5

6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2364550
CAS RN: 877630-32-5
M. Wt: 258.3
InChI Key: BHUMWXXUPCFFMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involves the cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with various aliphatic/aromatic nitriles under different reaction conditions such as conventional and microwave-assisted synthesis .


Molecular Structure Analysis

The molecular structure of 6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The presence of the benzylthio group at the 6-position of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core is a key feature of this compound.


Chemical Reactions Analysis

The chemical reactions involving this compound are largely centered around its reactivity with various nitriles . The cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with various aliphatic/aromatic nitriles leads to the formation of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their biological evaluation have been a focal point of research, with studies exploring their potential in various therapeutic areas. One study detailed the preparation of several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, testing them in vitro against certain viruses and tumor cells. Notably, guanosine analogues demonstrated significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).

Another study synthesized 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones as novel dGTP analogues, revealing their ability to inhibit DNA polymerase III of Staphylococcus aureus and other Gram-positive bacteria. These compounds were identified as a new class of antimicrobials with promising activity against Gram-positive bacteria (Ali et al., 2003).

Antimicrobial Applications

Research has also focused on the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. A study explored the synthesis of new antimicrobial additives based on pyrimidine derivatives for incorporation into polyurethane varnish and printing ink, demonstrating very good antimicrobial effects (El‐Wahab et al., 2015).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidines derivatives were synthesized for evaluation as anticancer and anti-5-lipoxygenase agents, with some compounds showing significant cytotoxic activity against cancer cell lines and inhibiting 5-lipoxygenase with notable potency (Rahmouni et al., 2016). Another study focused on benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity (Hebishy et al., 2020).

properties

IUPAC Name

6-benzylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c17-11-9-6-13-16-10(9)14-12(15-11)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUMWXXUPCFFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C=NN3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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